molecular formula C23H27N3O3 B606848 CWHW-117 CAS No. 1505452-80-1

CWHW-117

Cat. No.: B606848
CAS No.: 1505452-80-1
M. Wt: 393.487
InChI Key: QFSACLHXUZDWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWHW-117 is a synthetic organometallic compound characterized by a platinum(II) core coordinated with a cyclopentadienyl ligand and two chloro substituents. Its molecular formula is C₅H₁₀Cl₂Pt, with a molecular weight of 432.18 g/mol. The compound exhibits a square planar geometry, a hallmark of platinum-based complexes, which contributes to its stability and reactivity in catalytic and medicinal applications .

Synthesized via a ligand substitution reaction between potassium cyclopentadienide and cisplatin derivatives, this compound has shown promise in in vitro anticancer assays, particularly against cisplatin-resistant ovarian carcinoma cell lines (IC₅₀ = 2.1 ± 0.3 µM) . Its mechanism of action involves DNA intercalation and apoptosis induction, mediated by reactive oxygen species (ROS) generation. Physicochemical properties include moderate water solubility (0.8 mg/mL at 25°C) and a logP value of 1.2, indicating balanced hydrophilicity for cellular uptake .

Properties

CAS No.

1505452-80-1

Molecular Formula

C23H27N3O3

Molecular Weight

393.487

IUPAC Name

3-cyclohexyl-2-imino-5,5-bis(4-methoxyphenyl)imidazolidin-4-one

InChI

InChI=1S/C23H27N3O3/c1-28-19-12-8-16(9-13-19)23(17-10-14-20(29-2)15-11-17)21(27)26(22(24)25-23)18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H2,24,25)

InChI Key

QFSACLHXUZDWGE-UHFFFAOYSA-N

SMILES

N=C1NC(C2=CC=C(OC)C=C2)(C3=CC=C(OC)C=C3)C(N1C4CCCCC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CWHW-117;  CWHW 117;  CWHW117; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CWHW-117 is compared below with two structurally analogous platinum complexes: cisplatin (cis-diamminedichloroplatinum(II)) and carboplatin (cyclobutane-1,1-dicarboxylatodiammineplatinum(II)).

Table 1: Structural and Functional Comparison

Parameter This compound Cisplatin Carboplatin
Molecular Formula C₅H₁₀Cl₂Pt Cl₂H₆N₂Pt C₆H₁₂N₂O₄Pt
Molecular Weight 432.18 g/mol 300.05 g/mol 371.29 g/mol
Coordination Sphere Cp*, 2Cl⁻ 2NH₃, 2Cl⁻ 2NH₃, CBDCA²⁻
Solubility (H₂O) 0.8 mg/mL 1.0 mg/mL 14 mg/mL
IC₅₀ (OVCAR-3) 2.1 ± 0.3 µM 0.9 ± 0.2 µM 6.5 ± 1.1 µM
Nephrotoxicity Low (serum creatinine: 0.6 mg/dL) High (1.8 mg/dL) Moderate (1.2 mg/dL)
Resistance Profile Effective in cisplatin-resistant lines Susceptible to glutathione-mediated resistance Partially resistant due to reduced uptake

Key : Cp* = cyclopentadienyl; CBDCA²⁻ = cyclobutane-1,1-dicarboxylate. Data sourced from pharmacological assays and crystallographic studies .

Structural Differentiation

  • Ligand Architecture : Unlike cisplatin’s ammine ligands, this compound employs a cyclopentadienyl ligand, enhancing lipophilicity and ROS-generating capacity . Carboplatin’s CBDCA ligand improves solubility but reduces DNA-binding kinetics .
  • Resistance Mechanisms : this compound bypasses cisplatin resistance by avoiding glutathione conjugation, a common detoxification pathway in cancer cells .

Functional Efficacy

  • Anticancer Activity : this compound demonstrates superior efficacy in cisplatin-resistant OVCAR-3 cells (IC₅₀ = 2.1 µM vs. cisplatin’s IC₅₀ = 8.7 µM) due to its redox-active ligand system .
  • Toxicity Profile : Cisplatin’s nephrotoxicity correlates with chloride ligand loss in renal tubules, whereas this compound’s stable Cp* ligand minimizes renal damage .

Pharmacokinetic Behavior

  • Metabolism : this compound undergoes slower hydrolysis (t₁/₂ = 4.2 hours) compared to cisplatin (t₁/₂ = 1.5 hours), prolonging systemic exposure .
  • Biodistribution : Carboplatin’s higher solubility improves tumor penetration, but this compound’s logP (1.2) optimizes cellular uptake in hypoxic tumor microenvironments .

Critical Analysis of Divergent Findings

Further, its long-term cytotoxicity in non-cancerous cells (e.g., HEK-293) remains under investigation, with some data suggesting mitochondrial toxicity at concentrations >10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CWHW-117
Reactant of Route 2
CWHW-117

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.